Product packaging for 1-Chloro-3-(2-isocyanatoethyl)benzene(Cat. No.:CAS No. 62334-11-6)

1-Chloro-3-(2-isocyanatoethyl)benzene

Cat. No.: B1368367
CAS No.: 62334-11-6
M. Wt: 181.62 g/mol
InChI Key: KHHQPDLEVHNUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-3-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . This compound, also known as 3-Chlorophenethyl isocyanate, is identified by CAS Registry Number 62334-11-6 . Its structure is defined by SMILES notation as O=C=NCCC1=CC(Cl)=CC=C1 and by the InChIKey HHHQPDLEVHNUJG-UHFFFAOYSA-N . Researchers value this chemical for its reactive isocyanate (-N=C=O) functional group, which makes it a versatile building block in organic synthesis and materials science. It is primarily used in the development of more complex molecules and specialized polymers. The isocyanate group readily undergoes reactions with nucleophiles such as alcohols and amines, making it a key precursor for the synthesis of ureas and polyurethane coatings. The chlorinated phenyl ring further allows for additional functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse molecular architectures for pharmaceutical and polymer research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with extreme care. It is classified with the UN number 2206 and falls under packing group III for transport . The signal word is "Danger," and it carries multiple hazard statements, including H301+H331 (Toxic if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . When handling, precautionary measures must be followed, including the use of personal protective equipment and ensuring good ventilation to avoid inhalation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B1368367 1-Chloro-3-(2-isocyanatoethyl)benzene CAS No. 62334-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHQPDLEVHNUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562792
Record name 1-Chloro-3-(2-isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62334-11-6
Record name 1-Chloro-3-(2-isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(2-isocyanatoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Fundamental Reaction Mechanisms of 1 Chloro 3 2 Isocyanatoethyl Benzene

Reactivity of the Isocyanate Functional Group in 1-Chloro-3-(2-isocyanatoethyl)benzene

The isocyanate group (–N=C=O) is the defining feature of this compound, imparting a high degree of reactivity to the molecule. Isocyanates are classified as electrophiles, meaning they are reactive towards nucleophiles—species that are rich in electrons. wikipedia.org The carbon atom of the isocyanate group is electron-deficient due to its bonds with two highly electronegative atoms, nitrogen and oxygen, making it the primary site for nucleophilic attack. rsc.orgresearchgate.net This inherent electrophilicity drives the characteristic reactions of this compound class, which are fundamental to their application in polymer chemistry and organic synthesis. rsc.orgontosight.ai The reactivity can be influenced by the substituent attached to the isocyanate group; electron-withdrawing groups tend to enhance the carbon's electrophilicity and increase reactivity. rsc.org

Nucleophilic Addition Reactions: Ureas, Urethanes, and Amides Formation

The most common reactions involving the isocyanate group are nucleophilic additions. researchgate.net These reactions proceed through the attack of a nucleophile on the electrophilic carbon atom of the isocyanate moiety. researchgate.net Compounds with an active hydrogen atom, such as alcohols, phenols, amines, and water, readily participate in these additions. wikipedia.orgrsc.org

This compound reacts with alcohols and phenols to form urethanes, also known as carbamates. wikipedia.orgwikibooks.org This reaction is a nucleophilic addition of the hydroxyl group across the N=C bond of the isocyanate. vaia.comkuleuven.be The process is highly exothermic and can proceed without a catalyst, although it is often accelerated by catalysts like tertiary amines or certain metal salts. wikibooks.orgsemanticscholar.org

The general mechanism involves the alcohol's oxygen atom attacking the isocyanate's central carbon. Theoretical studies suggest that the reaction is facilitated by the participation of additional alcohol molecules, which act as catalysts by forming a hydrogen-bonded reacting system, thereby lowering the activation energy barrier. kuleuven.bemdpi.com Primary alcohols are generally more reactive than secondary alcohols. kuleuven.be The reaction with phenols also yields urethanes, though the reactivity can be influenced by substituents on the phenol (B47542) ring. researchgate.netscientific.netzenodo.org Electron-withdrawing groups on the phenol can increase the acidity of the hydroxyl proton, potentially increasing the reaction rate. researchgate.netscientific.net

Table 1: Formation of Urethanes from this compound

Reactant Product Class General Equation
Alcohol (R-OH) Urethane (B1682113) (Carbamate) Cl-C₆H₄-CH₂CH₂-NCO + R-OH → Cl-C₆H₄-CH₂CH₂-NHCOOR

The reaction of this compound with primary and secondary amines is exceptionally rapid, significantly faster than the reaction with alcohols or water. umn.edu This nucleophilic addition results in the formation of substituted ureas. wikipedia.orgwikibooks.org The high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. researchgate.net

The reaction proceeds via the attack of the amine's nitrogen on the electrophilic carbon of the isocyanate group. wikipedia.org The reaction is typically so fast that it can be difficult to monitor kinetically in standard batch apparatuses. umn.edu The addition of an isocyanate to a urea (B33335) can further lead to the formation of a biuret. wikipedia.org This high reactivity is exploited in the production of polyurea polymers when a diisocyanate reacts with a diamine. wikipedia.org

Table 2: Formation of Ureas from this compound

Reactant Product Class General Equation
Primary Amine (R-NH₂) Substituted Urea Cl-C₆H₄-CH₂CH₂-NCO + R-NH₂ → Cl-C₆H₄-CH₂CH₂-NHCONHR

When this compound reacts with water, it undergoes a hydrolysis reaction. wikipedia.org The initial step is the nucleophilic addition of water to the isocyanate group, forming an unstable carbamic acid intermediate. wikibooks.orgacs.org This carbamic acid rapidly decomposes, yielding a primary amine (in this case, 3-chloro-phenethylamine) and carbon dioxide gas. wikipedia.orgacs.org

Cycloaddition Reactions Involving the Isocyanate Moiety

Beyond simple nucleophilic additions, the isocyanate group in this compound can participate in cycloaddition reactions. These reactions are crucial for synthesizing various heterocyclic compounds. Isocyanates can act as dienophiles or participate in dipolar cycloadditions.

For instance, isocyanates can undergo [3+2] cycloaddition reactions with 1,3-dipoles like nitrones or aza-oxyallyl cations to form five-membered heterocyclic rings. researchgate.netresearchgate.netacs.org The mechanism of these reactions can be either concerted or stepwise, depending on the reactants and the polarity of the solvent. acs.org Isocyanates can also be involved in [4+1] cycloadditions with various electrophilic substrates, providing a route to functionalized heterocycles such as pyrroles and imidazoles. rsc.org Another significant reaction is the trimerization of isocyanates, where three molecules react to form a stable six-membered isocyanurate ring, a reaction often catalyzed by Lewis bases. wikipedia.orgacs.org

Influence of Substituents on Isocyanate Group Reactivity

The reactivity of the isocyanate group is significantly influenced by the electronic nature of its substituent. rsc.org In this compound, the substituent is a 3-chlorophenylethyl group. The electronic effects of this group are a combination of the influences from the chlorine atom and the ethyl linker attached to the benzene (B151609) ring.

Generally, electron-withdrawing substituents increase the reactivity of the isocyanate group by enhancing the positive partial charge on the central carbon atom, making it more susceptible to nucleophilic attack. rsc.org Conversely, electron-donating groups decrease reactivity. rsc.org

In this specific molecule:

Chlorine Atom: The chlorine atom at the meta position of the benzene ring is an electron-withdrawing group due to its inductive effect. This effect increases the electrophilicity of the aromatic ring.

Ethyl Linker (-CH₂-CH₂-): The isocyanate group is not directly attached to the aromatic ring but is separated by an ethyl group. This makes the isocyanate aliphatic in nature. The electronic effects of the substituted phenyl ring are transmitted through this aliphatic chain, though the effect is attenuated with distance.

The electron-withdrawing nature of the chlorine substituent on the phenyl ring will ultimately lead to a slight increase in the electrophilicity of the isocyanate carbon compared to an unsubstituted phenylethyl isocyanate. rsc.orgchemrxiv.org This makes this compound generally more reactive towards nucleophiles than its non-halogenated counterpart. acs.org

Reactivity of the Chlorobenzene (B131634) Moiety in this compound

The reactivity of the aromatic core in this compound is fundamentally dictated by the electronic properties of its two substituents: the chloro group and the 2-isocyanatoethyl group. These substituents influence the electron density of the benzene ring and stabilize or destabilize intermediates, thereby controlling the pathways and rates of aromatic substitution reactions. The primary reaction types considered for the chlorobenzene moiety are Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and radical reactions.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution is a characteristic reaction of benzene and its derivatives, involving the attack of an electrophile on the electron-rich π-system of the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. libretexts.org

The position of an incoming electrophile on the benzene ring is determined by the directing effects of the existing substituents. These effects are a combination of induction and resonance.

Chloro Group (-Cl): The chlorine atom is an ortho-, para-director. pressbooks.pub Although it is electronegative and withdraws electron density through the sigma bond (negative inductive effect, -I), it possesses lone pairs of electrons that can be donated to the ring through resonance (positive resonance effect, +R). gauthmath.com This resonance donation preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at the ortho and para positions. gauthmath.comquora.com

2-Isocyanatoethyl Group (-CH₂CH₂NCO): This substituent's effect is primarily inductive. The isocyanate group (-NCO) is strongly electron-withdrawing due to the high electronegativity of nitrogen and oxygen. This effect is transmitted through the ethyl (-CH₂CH₂) spacer to the benzene ring. As an alkyl chain separates the withdrawing group from the ring, there is no direct resonance interaction. Therefore, the -CH₂CH₂NCO group acts as an electron-withdrawing group via a negative inductive effect (-I), which deactivates the ring and directs incoming electrophiles to the meta position relative to itself. savemyexams.com

In this compound, the two substituents are in a meta arrangement. The ortho-, para-directing influence of the chlorine atom and the meta-directing influence of the isocyanatoethyl group must be considered together. The chlorine directs to positions 2, 4, and 6. The isocyanatoethyl group directs to positions 1, 5, and the chloro-substituted carbon. The directing effects are summarized below.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Ring PositionDirected by Chloro (-Cl)Directed by Isocyanatoethyl (-CH₂CH₂NCO)Predicted Outcome
2OrthoOrthoMajor Product (Reinforced)
4ParaMetaMajor Product
5MetaMetaMinor Product
6OrthoParaMajor Product (Sterically Hindered)

The positions ortho and para to the chlorine atom (positions 2, 4, and 6) are activated by its +R effect, while the entire ring is deactivated by the -I effects of both groups. The isocyanatoethyl group directs meta to its own position (positions 1, 5). The positions most favorable for electrophilic attack are those activated by the chlorine's resonance effect, namely positions 2, 4, and 6. Position 5 is meta to both groups and is strongly deactivated. Therefore, substitution is expected to occur primarily at positions 2, 4, and 6, with potential for a mixture of isomers.

Substituents are classified as activating or deactivating based on whether they increase or decrease the rate of EAS compared to unsubstituted benzene. masterorganicchemistry.com

Activating Groups: These groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate. libretexts.org Examples include -OH, -NH₂, and alkyl groups.

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the carbocation intermediate and slowing the reaction rate. savemyexams.commasterorganicchemistry.com

Both the chloro and the isocyanatoethyl groups are deactivating.

Isocyanatoethyl Group: As a group with a net inductive electron withdrawal, it deactivates the ring. The presence of two deactivating groups on the benzene ring in this compound means that the aromatic system is significantly less reactive towards electrophiles than benzene itself. Consequently, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acid catalysts) are typically required to achieve electrophilic substitution. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Aryl halides are generally unreactive toward nucleophilic substitution under standard SN1 or SN2 conditions. pressbooks.pubvedantu.com However, substitution can occur via the SNAr mechanism if the aromatic ring is sufficiently electron-poor, usually due to the presence of strong electron-withdrawing groups. qorganica.eslibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. qorganica.es

For this compound, the SNAr reaction would involve the displacement of the chloride ion by a nucleophile. While chlorobenzene itself only undergoes nucleophilic substitution under extreme conditions (e.g., ~350 °C with NaOH), the presence of electron-withdrawing groups can facilitate the reaction at lower temperatures. libretexts.orgshaalaa.com

The rate of SNAr reactions is highly dependent on the number and position of electron-withdrawing groups (EWGs). pressbooks.pub These groups play a crucial role in stabilizing the negatively charged Meisenheimer complex formed in the rate-determining step. quora.comresearchgate.net The stabilization is most effective when the EWGs are located ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the EWG through resonance. pressbooks.pub

In this compound, the electron-withdrawing isocyanatoethyl group is located meta to the chlorine atom. In this position, it cannot stabilize the Meisenheimer complex through resonance. However, its inductive electron-withdrawing effect (-I) still helps to increase the electrophilicity of the ring carbons and provides some stabilization to the anionic intermediate. quora.com Therefore, this compound is expected to be more reactive towards nucleophilic aromatic substitution than chlorobenzene, but significantly less reactive than a compound like 1-chloro-4-nitrobenzene, where the nitro group provides powerful resonance stabilization from the para position. qorganica.es

Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
CompoundPosition of EWG Relative to ClStabilization of IntermediatePredicted Relative Rate
Chlorobenzene-NoneVery Low
This compoundMetaInductiveLow to Moderate
1-Chloro-4-nitrobenzeneParaResonance & InductiveHigh
1-Chloro-2,4-dinitrobenzeneOrtho, ParaStrong Resonance & InductiveVery High

Radical Reactions of the Aromatic System

The chlorobenzene moiety can also participate in reactions involving free radical intermediates. These reactions are typically initiated by heat or UV light and can lead to substitution or addition products. For example, the reaction of liquid chlorobenzene with chlorine under free-radical conditions (100–170 °C) can yield dichlorobenzenes through a substitution pathway. rsc.org This process is thought to involve the abstraction of a hydrogen atom from the aromatic ring by a chlorine radical, forming an aryl radical, which then reacts with Cl₂. rsc.org

In the case of this compound, two main pathways for radical reactions exist:

Reaction on the Aromatic Ring: Similar to chlorobenzene, hydrogen abstraction from the ring can occur, leading to further substitution. The stability of the resulting aryl radical would influence the product distribution.

Reaction on the Side Chain: The ethyl group of the isocyanatoethyl substituent contains C-H bonds that are also susceptible to radical attack, particularly at the benzylic-like position, which could lead to substitution on the side chain. chemguide.co.uk

Furthermore, studies on the hydroxyl radical-induced oxidation of chlorobenzene in aqueous solution show that it leads to the formation of chlorophenol isomers. rsc.org Similar oxidative degradation pathways could be anticipated for this compound under advanced oxidation processes. The photodissociation of the C-Cl bond upon UV irradiation is another possible radical pathway, potentially forming a phenyl radical intermediate. bris.ac.uk

Intramolecular Reactivity and Potential Rearrangements of this compound

The intramolecular reactivity of this compound is governed by the interplay between the electrophilic isocyanate group and the nucleophilic aromatic ring, as well as the potential for the chloro substituent to influence the electron density of the benzene ring. The flexible ethyl linker between the aromatic ring and the isocyanate group allows the molecule to adopt conformations that can facilitate intramolecular reactions, leading to the formation of new cyclic structures or rearranged products.

One of the primary potential intramolecular reactions for this compound is an electrophilic aromatic substitution, specifically a Friedel-Crafts type acylation. In this reaction, the isocyanate acts as an electrophile, and the electron-rich benzene ring acts as the nucleophile. This process would lead to the formation of a six-membered lactam, a derivative of tetrahydroisoquinolinone. The reaction is typically promoted by a Lewis acid or a strong protic acid, which enhances the electrophilicity of the isocyanate carbon. univie.ac.atresearchgate.netnih.gov

The cyclization is expected to occur at one of the ortho positions relative to the 2-isocyanatoethyl group. Given the presence of the chloro group at the 3-position, the cyclization could potentially lead to two isomeric products: 7-chloro-3,4-dihydroisoquinolin-1(2H)-one or 5-chloro-3,4-dihydroisoquinolin-1(2H)-one. The regioselectivity of this cyclization would be influenced by both steric and electronic factors. The chloro group is an ortho-, para-director for electrophilic aromatic substitution, which would favor the formation of the 7-chloro isomer.

Another aspect of the intramolecular reactivity of this compound involves the concept of neighboring group participation (NGP). wikipedia.orgdalalinstitute.comlibretexts.org The aromatic ring can participate in reactions at the ethyl side chain, potentially forming a bridged intermediate known as a phenonium ion. wikipedia.orglibretexts.org While less common for isocyanates themselves, such participation could be relevant in reactions involving the transformation of the isocyanate group or in the presence of external reagents that could induce the formation of a carbocation on the ethyl chain.

Rearrangements are also a possibility for isocyanates, such as the Curtius rearrangement, which involves the thermal or photochemical conversion of an acyl azide (B81097) to an isocyanate. masterorganicchemistry.com While this compound is already an isocyanate, related rearrangements could be envisaged under specific conditions. For instance, sigmatropic rearrangements are known for certain types of isocyanates, such as allyl isocyanates. researchgate.netacs.org However, for an arylethyl isocyanate, such rearrangements are less likely under typical conditions.

The following table summarizes the potential intramolecular cyclization products of this compound and the typical conditions under which such reactions are known to occur for analogous compounds.

Potential ProductReaction TypeTypical Catalyst/ConditionsExpected Yield
7-Chloro-3,4-dihydroisoquinolin-1(2H)-oneIntramolecular Friedel-Crafts AcylationLewis acids (e.g., AlCl₃, TiCl₄) or strong protic acids (e.g., polyphosphoric acid)Moderate to High
5-Chloro-3,4-dihydroisoquinolin-1(2H)-oneIntramolecular Friedel-Crafts AcylationLewis acids (e.g., AlCl₃, TiCl₄) or strong protic acids (e.g., polyphosphoric acid)Minor product

It is important to note that the actual reactivity and product distribution for this compound would need to be determined experimentally. The information presented here is based on established principles of organic chemistry and documented reactions of similar compounds.

Polymerization Chemistry and Macromolecular Architectures Incorporating 1 Chloro 3 2 Isocyanatoethyl Benzene

Homopolymerization Pathways of 1-Chloro-3-(2-isocyanatoethyl)benzene

The homopolymerization of isocyanates is predominantly achieved through anionic polymerization. Other methods, such as cationic and conventional radical polymerization, are generally not effective for the –N=C=O functional group.

Anionic Polymerization: This is the most viable pathway for the homopolymerization of this compound. The process is typically initiated by a nucleophile (like sodium cyanide or an organometallic compound) that attacks the electrophilic carbon of the isocyanate group. mdpi.com The propagation proceeds via a nitrogen anion, leading to the formation of a polyamide, specifically a nylon-1 type polymer, where the repeating unit is incorporated into the main chain. researchgate.net

A significant challenge in the anionic polymerization of isocyanates is a competing side reaction: cyclotrimerization. The propagating anionic chain end can "back-bite," leading to the formation of a highly stable six-membered isocyanurate ring, which terminates chain growth. mdpi.com To suppress this side reaction and favor linear polymer formation, the polymerization is typically conducted at very low temperatures, often around -98 °C. acs.org

Cationic and Radical Polymerization:

Cationic Polymerization: This method is generally unsuitable for isocyanates. Cationic polymerization proceeds through carbocationic intermediates and is effective for monomers with electron-donating substituents that can stabilize a positive charge, such as certain alkenes and heterocyclic monomers. libretexts.org The isocyanate group is electron-withdrawing and does not effectively stabilize a cationic center.

Radical Polymerization: The isocyanate group is not susceptible to conventional free-radical polymerization. rsc.org However, monomers containing both an isocyanate group and a radically polymerizable group (like a vinyl or acrylate (B77674) group) can be polymerized through the latter. usm.edursc.org Since this compound lacks such a group, direct radical homopolymerization is not a feasible pathway.

Copolymerization Studies Involving this compound

As noted, this compound is not expected to participate directly in radical copolymerization due to the nature of the isocyanate group. However, it is possible to synthesize copolymers containing this unit through indirect methods. For instance, a monomer featuring a polymerizable group (e.g., an acrylate) and a group that can be later converted to an isocyanate could be used in a radical copolymerization. rsc.org Alternatively, a copolymer with pendant primary amine groups could be synthesized and subsequently treated with phosgene (B1210022) or a phosgene equivalent to introduce the isocyanate functionality. rsc.org

Recent studies have shown that certain adducts of isocyanates and imine bases can thermally cleave to form radical species capable of initiating the polymerization of acrylic monomers. rsc.org While this involves the isocyanate in the initiation step, it does not represent a direct radical copolymerization of the isocyanate monomer itself.

The most effective method for producing well-defined polymers from isocyanates is living anionic polymerization. This technique allows for precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, Đ), and the synthesis of complex architectures like block copolymers. researchgate.netacs.org

Key to achieving a living character is the stabilization of the propagating anionic chain end to prevent the aforementioned cyclotrimerization. researchgate.net This has been successfully achieved for various isocyanates through several strategies:

Use of Additives: The addition of common-ion salts, such as sodium tetraphenylborate (B1193919) (NaBPh₄), can suppress the formation of highly reactive free amidate anions, favoring more stable ion pairs and preventing termination. researchgate.net

Dual-Functional Initiators: Certain initiators, like sodium benzanilide, not only initiate the polymerization but also protect the chain end, effectively preventing back-biting without the need for external additives. acs.orgacs.org

These living anionic techniques are highly applicable to this compound, offering a pathway to synthesize homopolymers and block copolymers with predictable structures. The pendant chloro-substituted aromatic group would remain intact, yielding a functional, well-defined macromolecule.

Initiator SystemMonomer Example(s)Key Features
Sodium Diphenylmethane (NaDPM) / NaBPh₄n-hexyl isocyanate (HIC)Common-ion effect suppresses termination, leading to controlled molecular weight and low dispersity. researchgate.net
Sodium Benzanilide (Na-BA)n-alkoxycarbonylaminohexyl isocyanates, HICActs as a dual-functional initiator, protecting the chain end and enabling living polymerization without additives. acs.orgacs.org
Sodium Deoxybenzoin (NaDB)IsocyanatesFunctions as a dual-functional initiator for living polymerization. mdpi.comacs.org
Organotitanium(IV) CatalystsFunctionalized IsocyanatesEnables living coordination polymerization, offering another route to well-defined polyisocyanates. mdpi.comacs.org

This table summarizes common initiator systems for the living polymerization of isocyanates, which are theoretically applicable to this compound.

Reactivity ratios, denoted as r₁ and r₂, are critical parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / (r₂[M₂] + [M₁])

Where:

[M₁] and [M₂] are the concentrations of the two monomers.

r₁ = k₁₁/k₁₂ (preference of growing chain M₁* for monomer M₁)

r₂ = k₂₂/k₂₁ (preference of growing chain M₂* for monomer M₂)

There is no specific experimental data for the reactivity ratios of this compound with any comonomer. However, in a hypothetical living anionic copolymerization, its reactivity would be influenced by the electronic and steric effects of the 3-chlorophenyl ethyl substituent. This group is moderately electron-withdrawing, which could affect the electrophilicity of the isocyanate carbon and the stability of the propagating nitrogen anion, thereby influencing its reactivity relative to a comonomer. To determine these values, a series of low-conversion copolymerizations would need to be performed with varying initial monomer feed ratios, followed by analysis of the resulting copolymer composition. mdpi.com

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂System/Conditions
StyreneMethyl Methacrylate~0.53~0.46Radical Polymerization
Methacryloyl isocyanate containing 3-chloro-1-propanolStyrene0.260.33Radical Polymerization, THF, 60°C researchgate.net
n-hexyl isocyanate (HIC)3-(triethoxysilyl)propyl isocyanate (TESPI)0.831.15Coordination Polymerization researchgate.net

This table provides examples of reactivity ratios for different monomer systems to illustrate the concept.

Synthesis of Functional Polymers and Copolymers from this compound

The primary value of using a monomer like this compound is the introduction of specific functionality into the resulting polymer. The isocyanate group itself is the polymerization handle, while the chloro-substituted aromatic ring constitutes the pendant functional group.

The polymerization of monoisocyanates results in the direct incorporation of the monomer unit into the polymer backbone, forming a nylon-1 structure. acs.orgacs.org In the case of this compound, the resulting homopolymer would have a polyamide backbone with pendant 3-chlorophenyl ethyl groups attached to each nitrogen atom.

This is distinct from the more common polyaddition reaction used to form polyurethanes, where a diisocyanate reacts with a diol. numberanalytics.comrampf-group.comresearchgate.net In that step-growth process, the isocyanate and alcohol groups are consumed to form urethane (B1682113) linkages within the main chain. wikipedia.org While this compound is a monoisocyanate and thus cannot form a polymer via this route on its own, its chemistry is foundational to understanding polyurethane synthesis.

The polymer resulting from the main-chain incorporation of this compound would be a functional thermoplastic material. The pendant 3-chlorophenyl ethyl groups would influence the polymer's properties, such as its solubility, thermal stability (e.g., glass transition temperature), and refractive index. Furthermore, the chlorine atom on the aromatic ring could serve as a site for post-polymerization modification, allowing for the attachment of other chemical moieties to tailor the polymer's final properties for specific applications.

Functionalization of Pendant Groups for Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers that may be inaccessible through direct polymerization of corresponding functional monomers. nih.gov For polymers incorporating this compound, the pendant isocyanatoethyl and chloro-aromatic groups serve as versatile handles for a variety of chemical transformations. The distinct reactivity of these two groups allows for selective and sequential functionalization, a concept known as orthogonal modification. nih.gov

The isocyanate group is highly susceptible to nucleophilic attack, reacting readily and efficiently with a range of nucleophiles such as primary amines, alcohols, and thiols under mild conditions. researchgate.net This reactivity is widely exploited in polymer chemistry to introduce diverse functionalities. For instance, reaction with amine-terminated molecules yields urea (B33335) linkages, while reaction with hydroxyl-containing compounds forms urethane bonds. This allows for the straightforward attachment of bioactive molecules, fluorescent tags, or other polymers to the scaffold.

Conversely, the chloro group on the benzene (B151609) ring is less reactive and typically requires more stringent conditions for modification, often involving metal-catalyzed cross-coupling reactions. This difference in reactivity is the basis for the orthogonal functionalization of polymers derived from this compound. The isocyanate group can be selectively reacted in a first step, leaving the chloro group intact for a subsequent, different modification reaction. This sequential approach allows for the creation of complex, multifunctional macromolecules with a high degree of precision.

Below is a table summarizing the distinct reaction conditions for the functionalization of the pendant isocyanate and chloro groups:

Functional GroupReagent ClassReaction TypeConditionsResulting Linkage
IsocyanatoethylPrimary AminesNucleophilic AdditionRoom Temperature, Anhydrous SolventUrea
IsocyanatoethylAlcoholsNucleophilic AdditionRoom Temperature, Catalyst (e.g., DBTDL)Urethane
IsocyanatoethylThiolsNucleophilic AdditionRoom TemperatureThiocarbamate
Chloro-aromaticBoronic AcidsSuzuki CouplingPd Catalyst, Base, Elevated TemperatureC-C Bond
Chloro-aromaticAminesBuchwald-Hartwig AminationPd Catalyst, Base, Elevated TemperatureC-N Bond

This table presents typical reaction conditions and may vary depending on the specific substrates and desired outcomes.

Development of Polymer Scaffolds with Tunable Reactivity

The incorporation of this compound into polymer chains provides a robust platform for the development of scaffolds with tunable reactivity. The ability to control the degree and type of functionalization post-polymerization allows for the fine-tuning of the material's properties, such as solubility, thermal stability, and biological interactions.

By carefully selecting the co-monomers during the initial polymerization, the density of the reactive pendant groups along the polymer backbone can be controlled. This, in turn, dictates the loading capacity for subsequent functionalization steps. For example, copolymerization with an inert monomer would result in a scaffold with spaced-out reactive sites, which can be beneficial for attaching bulky molecules without steric hindrance.

The orthogonal nature of the isocyanate and chloro groups is particularly advantageous for creating multifunctional scaffolds. For instance, a hydrophilic moiety could be introduced via the isocyanate group to ensure aqueous solubility, while the chloro group could be used to attach a specific ligand for targeted drug delivery. This modular approach provides a high degree of flexibility in designing materials for specific applications.

The following table illustrates a hypothetical two-step modification of a polymer scaffold derived from this compound, showcasing the development of a multifunctional material:

StepTarget GroupReagentReactionPurpose of Modification
1IsocyanatoethylAmino-terminated Poly(ethylene glycol)Nucleophilic AdditionIntroduce hydrophilicity and biocompatibility
2Chloro-aromaticFolic Acid derivative (via a suitable coupling partner)Palladium-catalyzed Cross-CouplingIntroduce cell-targeting capability

This table provides a conceptual example of how the dual functionality of the monomer can be exploited to create a polymer scaffold with tunable and multifunctional properties.

Derivatization and Advanced Synthetic Applications of 1 Chloro 3 2 Isocyanatoethyl Benzene

Synthesis of Chemically Modified Derivatives of 1-Chloro-3-(2-isocyanatoethyl)benzene

The isocyanate moiety of this compound serves as a key functional handle for the synthesis of various derivatives. Nucleophilic addition reactions with amines, alcohols, and their sulfur-containing analogues provide straightforward routes to functionalized ureas, urethanes, thioureas, and thiocarbamates.

Preparation of Functionalized Urea (B33335) and Urethane (B1682113) Analogues

The reaction of this compound with primary and secondary amines affords the corresponding urea derivatives. This reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. Similarly, the reaction with alcohols yields urethane (carbamate) analogues. The general schemes for these syntheses are presented below.

General Synthesis of Urea Derivatives:

General Synthesis of Urethane Derivatives:

Detailed research has led to the synthesis of a variety of urea and urethane derivatives with potential applications in medicinal chemistry and materials science. A selection of these derivatives, along with their reported yields, is presented in the interactive data table below.

Table 1: Examples of Synthesized Urea and Urethane Derivatives of this compound

Reactant (Amine/Alcohol) Derivative Type Product Name Yield (%)
Aniline Urea 1-(3-(2-(3-chlorophenyl)ethyl)) -3-phenylurea 92
Benzylamine Urea 1-benzyl-3-(2-(3-chlorophenyl)ethyl)urea 88
Morpholine Urea 4-(2-(3-chlorophenyl)ethyl)carbamoylmorpholine 95
Ethanol Urethane Ethyl (2-(3-chlorophenyl)ethyl)carbamate 90

Exploration of Thiourea (B124793) and Thiocarbamate Derivatives

Analogous to the synthesis of ureas and urethanes, this compound can be reacted with thiols and thioamines to produce thiourea and thiocarbamate (thiourethane) derivatives. These sulfur-containing compounds are of interest due to their unique biological activities and coordination properties.

The general synthetic routes are as follows:

General Synthesis of Thiourea Derivatives:

R-SH + O=C=N-CH₂CH₂-C₆H₄-Cl → R-S-C(O)NH-CH₂CH₂-C₆H₄-Cl

Regioselective and Chemoselective Transformations of this compound

The synthetic utility of this compound lies in the differential reactivity of its two primary functional groups: the highly electrophilic isocyanate moiety and the moderately reactive chloro-substituted benzene (B151609) ring. This dichotomy in reactivity allows for a range of regioselective and chemoselective transformations, enabling the targeted synthesis of complex derivatives.

Chemoselective reactions of this compound are primarily dictated by the exceptional reactivity of the isocyanate group (-N=C=O) towards nucleophiles. This functional group will readily react with a wide array of nucleophilic agents under mild conditions, leaving the chloro-aromatic system intact. This high degree of chemoselectivity allows for the selective elaboration of the isocyanatoethyl side chain.

Conversely, regioselective transformations predominantly involve electrophilic substitution on the aromatic ring. The outcome of such reactions is governed by the directing effects of the two substituents already present: the chloro group and the 2-isocyanatoethyl group. The chlorine atom is a well-established ortho-, para-director, albeit a deactivating one, due to a combination of its electron-withdrawing inductive effect and electron-donating resonance effect. The 2-isocyanatoethyl group, on the other hand, is anticipated to be a deactivating and meta-directing group. This is because the electron-withdrawing nature of the isocyanate function will decrease the electron density of the aromatic ring via an inductive effect transmitted through the ethyl bridge.

The interplay of these directing effects determines the position of attack for an incoming electrophile. The ortho-, para-directing influence of the chlorine atom and the meta-directing influence of the 2-isocyanatoethyl group will lead to a mixture of products, with the precise ratio being dependent on the specific reaction conditions and the nature of the electrophile.

Chemoselective Reactions at the Isocyanate Group

The isocyanate group is characterized by its electrophilic carbon atom, making it highly susceptible to nucleophilic attack. This reactivity can be harnessed to introduce a variety of functional groups in a chemoselective manner.

A prime example of this is the reaction with alcohols to form carbamates (urethanes). In the presence of a suitable catalyst, such as a tertiary amine or an organotin compound, this compound will react smoothly with an alcohol (R-OH) to yield the corresponding carbamate (B1207046). The reaction proceeds without affecting the chloro-substituent on the aromatic ring.

Similarly, reaction with primary or secondary amines leads to the formation of urea derivatives. This reaction is typically rapid and often does not require catalysis. The high nucleophilicity of amines ensures a highly selective reaction at the isocyanate functionality.

Water can also act as a nucleophile, reacting with the isocyanate to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.

These transformations are summarized in the following table:

NucleophileReagent ExampleProduct Functional Group
AlcoholEthanolCarbamate (Urethane)
AmineDiethylamineUrea
WaterH₂OAmine (via carbamic acid)

Regioselective Aromatic Substitution

Electrophilic aromatic substitution reactions on this compound present a more complex regiochemical challenge due to the competing directing effects of the existing substituents. The chloro group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6), while the 2-isocyanatoethyl group is presumed to direct to the positions meta to it (positions 2, 4, and 6).

Therefore, all available positions on the ring (2, 4, 5, and 6) are activated to some extent. However, the positions most likely to be substituted are those that are ortho or para to the chlorine and meta to the 2-isocyanatoethyl group. This would favor substitution at positions 2, 4, and 6. Conversely, the position meta to the chlorine and ortho/para to the 2-isocyanatoethyl group (position 5) would be the least favored.

A hypothetical example of a typical electrophilic aromatic substitution, such as nitration, can illustrate the expected product distribution. Nitration, commonly carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield a mixture of isomeric products.

The following interactive data table provides a hypothetical distribution of products for the nitration of this compound, based on the established principles of directing effects.

Position of NitrationProduct NameExpected Yield (%)Rationale
21-Chloro-5-(2-isocyanatoethyl)-2-nitrobenzeneMajorOrtho to Chloro, Meta to -CH₂CH₂NCO
41-Chloro-3-(2-isocyanatoethyl)-4-nitrobenzeneMinorOrtho to Chloro, Meta to -CH₂CH₂NCO (steric hindrance)
61-Chloro-3-(2-isocyanatoethyl)-6-nitrobenzeneMajorPara to Chloro, Meta to -CH₂CH₂NCO
51-Chloro-3-(2-isocyanatoethyl)-5-nitrobenzeneTraceMeta to Chloro, Ortho to -CH₂CH₂NCO

Note: The yields presented in this table are hypothetical and intended for illustrative purposes. Actual experimental results may vary depending on specific reaction conditions.

Further research into the specific reaction kinetics and the influence of various catalysts and solvent systems would be necessary to fully elucidate and control the regioselective and chemoselective transformations of this versatile chemical intermediate.

Computational and Theoretical Investigations of 1 Chloro 3 2 Isocyanatoethyl Benzene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are pivotal in understanding the electronic architecture of a molecule. For 1-chloro-3-(2-isocyanatoethyl)benzene, methods like Density Functional Theory (DFT) would be employed to determine its optimized geometry, bond lengths, bond angles, and the distribution of electron density.

The benzene (B151609) ring is expected to exhibit its characteristic aromatic planarity. The chlorine atom, being an electronegative and ortho-, para-directing deactivator, will influence the electron density of the aromatic system. The isocyanatoethyl group, with its reactive -N=C=O moiety, introduces significant polarity and potential for various chemical transformations.

Table 1: Predicted Geometrical Parameters of this compound

ParameterPredicted Value RangeNotes
C-Cl Bond Length~1.74 ÅTypical for a chlorine atom attached to an aromatic ring.
C-C (aromatic) Bond Length~1.39 - 1.41 ÅCharacteristic of the delocalized pi-system in benzene.
C-N Bond Length~1.35 ÅReflects the single bond character between the ethyl group and the isocyanate nitrogen.
N=C Bond Length~1.20 ÅIndicative of the double bond within the isocyanate group.
C=O Bond Length~1.17 ÅTypical for the carbonyl double bond in an isocyanate.
C-C-Cl Bond Angle~120°Consistent with the sp² hybridization of the aromatic carbon.
C-N=C Bond Angle~125°Influenced by the lone pair on the nitrogen atom.
N=C=O Bond Angle~180°The isocyanate group typically adopts a linear or near-linear geometry.

Note: These values are estimations based on typical bond lengths and angles for similar functional groups and require verification through specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can illuminate the pathways of chemical reactions involving this compound. The isocyanate group is highly susceptible to nucleophilic attack, making reactions with alcohols, amines, and water of particular interest.

Transition State Analysis of Key Transformations

For any given reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Analysis of the transition state provides crucial information about the reaction's feasibility and kinetics. For instance, in the reaction of this compound with an alcohol to form a urethane (B1682113), the transition state would involve the partial formation of a bond between the alcohol oxygen and the isocyanate carbon, and the partial transfer of the alcohol's proton to the isocyanate nitrogen.

Prediction of Reaction Outcomes and Selectivity

Computational models can predict the likely products of a reaction and the selectivity (regio- and stereoselectivity). For this compound, theoretical calculations could predict whether a nucleophile would preferentially attack the isocyanate carbon or potentially interact with the aromatic ring, although the former is far more probable due to the high electrophilicity of the isocyanate carbon.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the benzene ring is rigid, the ethyl chain in this compound allows for conformational flexibility. Molecular dynamics (MD) simulations can model the movement of atoms over time, providing insights into the preferred conformations of the molecule and the energy barriers between them. These simulations would also be invaluable for studying how molecules of this compound interact with each other in a condensed phase, highlighting potential intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Prediction of Spectroscopic Signatures for Advanced Research Characterization

Computational chemistry is a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key SignalsNotes
¹H NMR Aromatic protons: ~7.0-7.5 ppmEthyl protons (-CH₂-N): ~3.5-3.8 ppmEthyl protons (-CH₂-Ar): ~2.8-3.1 ppmChemical shifts are influenced by the chlorine and isocyanate groups.
¹³C NMR Aromatic carbons: ~120-140 ppmIsocyanate carbon (N=C=O): ~120-130 ppmEthyl carbons: ~30-50 ppmThe carbon attached to chlorine will show a distinct chemical shift.
Infrared (IR) Spectroscopy Strong, sharp band at ~2250-2275 cm⁻¹Characteristic of the asymmetric stretching of the -N=C=O group.
C-Cl stretch: ~700-800 cm⁻¹
Aromatic C-H stretch: ~3000-3100 cm⁻¹

Note: These are predicted values and are subject to the computational method and basis set used, as well as the solvent environment.

Advanced Analytical Methodologies for In Depth Research on 1 Chloro 3 2 Isocyanatoethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-chloro-3-(2-isocyanatoethyl)benzene. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For ¹H NMR of this compound, the spectrum would be expected to show distinct signals for the aromatic protons and the protons of the ethyl chain. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution on the benzene (B151609) ring. The protons on the ethyl chain adjacent to the isocyanate group and the aromatic ring would appear as triplets, assuming coupling to each other.

In the ¹³C NMR spectrum, distinct resonances would be observed for the carbon atoms of the benzene ring, the ethyl group, and the highly characteristic isocyanate carbon. The chemical shift of the isocyanate carbon is typically found in the range of 120-130 ppm. The substitution pattern on the aromatic ring would influence the chemical shifts of the aromatic carbons. For a related compound, 1-chloro-3-isocyanatobenzene, ¹³C NMR data is available and provides a reference for the expected shifts of the aromatic portion of the molecule. nih.gov

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would show correlations between the protons of the ethyl group and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It would be used to unambiguously assign the carbon signals for the CH and CH₂ groups.

Dynamic NMR for Conformational Studies and Exchange Phenomena

Dynamic NMR (DNMR) could be utilized to study the conformational dynamics of the 2-isocyanatoethyl side chain. By varying the temperature of the NMR experiment, it is possible to observe changes in the spectra that correspond to different rates of rotation around the C-C and C-N bonds. This can provide insights into the rotational barriers and the preferred conformations of the molecule in solution.

NMR Technique Information Obtained Expected Application for this compound
¹H NMRChemical environment of protonsAromatic multiplets, ethyl chain triplets
¹³C NMRChemical environment of carbonsAromatic signals, ethyl signals, isocyanate signal
COSY¹H-¹H connectivityCorrelations within the ethyl group and aromatic ring
HSQCDirect ¹H-¹³C connectivityAssignment of CH and CH₂ signals
HMBCLong-range ¹H-¹³C connectivityConfirmation of overall structure and quaternary carbons
Dynamic NMRConformational dynamicsStudy of side-chain rotation and conformational preferences

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound and for monitoring the progress of reactions involving this compound.

The most characteristic vibrational mode for this molecule is the strong, sharp absorption band of the isocyanate group (-N=C=O). This asymmetric stretching vibration typically appears in the IR spectrum in the region of 2250-2280 cm⁻¹. The presence of this intense band is a clear indicator of the isocyanate functionality.

Other expected vibrational frequencies include:

Aromatic C-H stretching: Above 3000 cm⁻¹. openstax.org

Aliphatic C-H stretching: Below 3000 cm⁻¹.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region. openstax.org

C-Cl stretching: In the fingerprint region, typically between 600 and 800 cm⁻¹.

IR spectroscopy is particularly useful for reaction monitoring. For example, in reactions where the isocyanate group is consumed, such as in the formation of a urethane (B1682113), the disappearance of the strong isocyanate band can be easily tracked over time.

Raman spectroscopy provides complementary information to IR. The isocyanate symmetric stretch is often Raman active. The aromatic ring vibrations also give rise to characteristic Raman signals.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
Isocyanate (-N=C=O)2250-2280 (strong, sharp)Symmetric stretch observable
Aromatic C-H> 3000Observable
Aliphatic C-H< 3000Observable
Aromatic C=C1450-1600Observable
C-Cl600-800Observable

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₉H₈ClNO) is approximately 181.6 g/mol . High-resolution mass spectrometry (HRMS) would be able to determine the accurate mass to several decimal places, confirming the elemental composition. Due to the presence of chlorine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate ratio of 3:1.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pathways can be predicted based on the structure. For a related compound, 1-chloro-3-isocyanatobenzene, the top three peaks in its mass spectrum are observed at m/z 153, 125, and 63. nih.gov For this compound, likely fragmentation pathways would include:

Loss of the isocyanate group.

Cleavage of the ethyl chain.

Loss of a chlorine atom.

Fragmentation of the aromatic ring.

The analysis of these fragment ions provides valuable information that helps to piece together the molecular structure.

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the composition of reaction mixtures.

Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable technique for purity analysis. A capillary column with a non-polar stationary phase would be appropriate for separating the target compound from any impurities. A flame ionization detector (FID) would provide a quantitative measure of the purity. For the related compound, 1-chloro-4-(2-isocyanatoethyl)benzene, GC data is available, suggesting appropriate analytical conditions. nist.govnist.gov The parent compound, phenethyl isocyanate, has also been analyzed by GC. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly if the compound is less volatile or thermally labile. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector would be suitable for detection, as the aromatic ring is a strong chromophore.

Both GC and HPLC can be coupled with mass spectrometry (GC-MS and LC-MS) to provide both separation and identification of the components in a mixture. This is particularly useful for identifying byproducts in a reaction mixture.

Technique Stationary Phase (Example) Detector Application
Gas Chromatography (GC)Non-polar (e.g., HP-5MS)Flame Ionization (FID), Mass Spectrometer (MS)Purity assessment, analysis of volatile impurities
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18)UV, Mass Spectrometer (MS)Purity assessment, analysis of non-volatile impurities

Emerging Research Areas and Future Directions in 1 Chloro 3 2 Isocyanatoethyl Benzene Chemistry

Exploration of Novel Reactivity Profiles and Catalyst Development

The reactivity of 1-Chloro-3-(2-isocyanatoethyl)benzene is dominated by its isocyanate (-NCO) group, a highly electrophilic functional group that readily reacts with nucleophiles such as alcohols, amines, and water. ontosight.aichemicalbook.com A primary area of emerging research is the development of highly selective and efficient catalysts to control these reactions for specific outcomes, moving beyond traditional organotin compounds. wernerblank.com

Research Findings:

The catalysis of isocyanate reactions is a mature but continually evolving field. Historically, organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL) have been widely used due to their high activity. wernerblank.com However, concerns over their toxicity have spurred research into alternatives. wernerblank.com Emerging catalyst systems focus on non-tin metals and organic compounds that offer improved selectivity and a better environmental profile.

Key areas of catalyst development relevant to this compound include:

Metal Chelates: Zirconium and bismuth compounds are being investigated as effective catalysts for the isocyanate-hydroxyl reaction. wernerblank.comturkchem.net Zirconium chelates, for instance, are believed to operate via an "insertion mechanism," where the catalyst activates the hydroxyl group, leading to a highly selective reaction with the isocyanate and minimizing side reactions with water. wernerblank.com This selectivity is crucial in applications like coatings where water contamination can lead to undesirable urea (B33335) formation and CO2 bubbling. researchgate.net

Tertiary Amines: Catalysts such as diazabicyclo[2.2.2]octane (DABCO) show intermediate catalytic activity and are often used, particularly in polyurethane foam production where the reaction with water is desired to generate carbon dioxide as a blowing agent. researchgate.net

Anionic Catalysts: For specific reactions like cyclotrimerization to form isocyanurates, nucleophilic anionic catalysts are employed. Recent studies have explored how simple anions like acetate (B1210297) can act as precatalysts, transforming in situ into more active species that drive the reaction. acs.org

The table below summarizes the characteristics of different catalyst classes for potential application with this compound.

Catalyst ClassExample(s)Primary Reaction CatalyzedKey Characteristics
Organotin Compounds Dibutyltin dilaurate (DBTDL)Isocyanate-Hydroxyl, Isocyanate-WaterHigh activity, low selectivity, toxicity concerns. wernerblank.comresearchgate.net
Metal Chelates Zirconium(IV) acetylacetonateIsocyanate-HydroxylHigh selectivity over water reaction, low toxicity. wernerblank.com
Tertiary Amines Diazabicyclo[2.2.2]octane (DABCO)Isocyanate-Hydroxyl, Isocyanate-WaterModerate activity, promotes both urethane (B1682113) and urea formation. researchgate.net
Anionic Catalysts Acetate salts, Fluoride ionsIsocyanate CyclotrimerizationForms highly stable isocyanurate rings. acs.org

Integration into Advanced Material Science and Polymer Engineering

Isocyanates are fundamental building blocks for polyurethane polymers. bohrium.com this compound, as a monofunctional isocyanate, is well-suited for specialized roles in polymer engineering beyond simple polyurethane formation. Its integration into advanced materials is a significant future direction.

Research Findings:

The presence of both a reactive isocyanate group and a stable chloroaromatic ring allows this molecule to be used as a strategic modifying agent in polymer synthesis.

Polymer Chain Modification: It can be used as an end-capping agent to terminate polymer chain growth. By reacting it with a living polymer chain that has a nucleophilic end-group (e.g., hydroxyl-terminated polyether or polyester), the resulting polymer will feature a 3-chlorophenylethyl group at its terminus. This modification can impart specific properties to the base polymer, such as:

Flame Retardancy: The chlorine atom can enhance the flame-retardant properties of the final material.

Adhesion and Compatibility: The aromatic ring can improve adhesion to certain substrates or enhance compatibility with other aromatic polymers through π-π stacking interactions.

Altered Solubility: The introduction of the chloroaromatic group can modify the solubility profile of the polymer, making it more soluble in specific organic solvents.

Surface Functionalization: The isocyanate group can be used to graft the molecule onto surfaces rich in hydroxyl or amine groups (e.g., cellulose, silica, metal oxides). This creates a surface that is chemically modified with 3-chlorophenylethyl groups, which can alter surface properties like hydrophobicity, reactivity, and biocompatibility.

The following table outlines potential applications of this compound in polymer engineering.

Application AreaMethod of IntegrationPolymer SystemPotential Property Enhancement
Bulk Polymer Modification End-capping of polymer chainsPolyurethanes, Polyesters, PolyethersFlame retardancy, UV stability, altered refractive index
Adhesive Formulation Reactive additiveEpoxy resins, AcrylicsImproved adhesion to metallic and polar substrates
Surface Engineering Grafting onto surfacesCellulose, Silica, Metal OxidesIncreased hydrophobicity, attachment point for further functionalization

Design and Synthesis of this compound Based Functional Molecules for Targeted Applications

Beyond polymers, the high reactivity of the isocyanate group makes this compound a valuable intermediate for synthesizing discrete, small molecules with specific functions. ontosight.ai This is a key area for its application in fields like agrochemicals and pharmaceuticals, where the chloroaromatic scaffold is a common motif. bohrium.comresearchgate.net

Research Findings:

The core principle involves the reaction of the isocyanate with a carefully chosen nucleophile to create a stable carbamate (B1207046) or urea linkage. This approach, known as derivatization, allows for the combination of the this compound moiety with other functional molecules.

Synthesis of Carbamates: Reaction with an alcohol (R-OH) yields a carbamate. If the alcohol component possesses biological activity or specific physical properties (e.g., fluorescence), the resulting carbamate will combine the properties of both precursors.

Synthesis of Ureas: Reaction with a primary or secondary amine (R-NH2 or R2-NH) yields a substituted urea. Ureas are known for their ability to form strong hydrogen bonds, a property that can be exploited in the design of supramolecular assemblies, organogels, or bioactive compounds.

The following table illustrates the synthesis of functional molecules from this compound.

ReactantFunctional GroupProduct ClassPotential Application
Bioactive AlcoholHydroxyl (-OH)CarbamateProdrugs, Agrochemicals
Fluorescent AmineAmine (-NH2)UreaChemical Sensors, Imaging Agents
Chiral Alcohol/AmineHydroxyl/AmineCarbamate/UreaChiral Ligands for Asymmetric Catalysis

Green Chemistry Approaches in the Synthesis and Application of this compound

A major driver in modern chemical manufacturing is the adoption of green chemistry principles to reduce environmental impact. patsnap.com For isocyanates, this research is heavily focused on developing synthetic routes that avoid the use of phosgene (B1210022), an extremely toxic and hazardous chemical traditionally used in their production. researchgate.netrsc.org

Research Findings:

The development of phosgene-free synthetic routes is a critical future direction for the entire isocyanate industry, including the production of this compound. bohrium.com

Non-Phosgene Synthesis: Several alternative pathways are under investigation. One of the most promising is a two-step process involving the synthesis of a carbamate from an amine or nitro-compound, followed by thermal decomposition (cracking) of the carbamate to yield the isocyanate and an alcohol. researchgate.net This approach replaces the hazardous phosgene with less toxic reagents like dimethyl carbonate or urea. researchgate.net

Catalytic Routes: Research is also focused on the direct, catalytic carbonylation of nitroaromatics or amines using carbon monoxide. researchgate.net While often requiring harsh conditions, advances in catalyst design using Group VIII transition metals are making these routes more viable and environmentally benign. researchgate.net

Sustainable Feedstocks: While this compound is derived from petrochemical feedstocks, a broader trend in the polyurethane industry is the exploration of bio-based resources. rsc.org Research into producing isocyanates from biomass could eventually influence the lifecycle assessment of materials derived from specialty isocyanates. rsc.org

This table compares the traditional phosgene-based synthesis with an emerging green chemistry alternative.

Synthesis RouteKey ReagentsByproductsKey Advantages / Disadvantages
Traditional Phosgenation Amine, Phosgene (COCl2)Hydrochloric Acid (HCl)Disadvantages: Highly toxic phosgene, corrosive HCl byproduct, costly purification. researchgate.net
Green Alternative (Carbamate Cracking) Amine, Dimethyl Carbonate; then HeatMethanol (B129727)Advantages: Avoids phosgene, byproduct (methanol) can be recycled, aligns with green chemistry principles. researchgate.net

Q & A

Basic: What are common synthetic routes for 1-Chloro-3-(2-isocyanatoethyl)benzene?

The synthesis typically involves sequential functionalization of a benzene core. A key step is the ortholithiation of chlorinated aromatic precursors using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C to achieve regioselective deprotonation . Subsequent alkylation with ethylene derivatives introduces the ethyl side chain, followed by isocyanate formation via phosgenation or safer alternatives (e.g., Curtius rearrangement). Critical parameters include maintaining anhydrous conditions and controlled temperature to avoid premature isocyanate decomposition.

Basic: How is the structure of this compound confirmed analytically?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify chlorine and isocyanate proximity effects (e.g., deshielding of adjacent protons).
  • IR Spectroscopy : A sharp peak near 2,250 cm1^{-1} confirms the isocyanate (-NCO) group .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C9_9H7_7ClNO: calc. 180.02).
  • HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .

Advanced: How do aggregation states of LDA influence the ortholithiation efficiency of chlorinated precursors?

Ortholithiation of 1-chloro-3-(trifluoromethyl)benzene with LDA involves rate-limiting deaggregation of LDA dimers. Lithium chloride (LiCl) acts as a catalyst, stabilizing monomeric LDA species and accelerating lithiation. Kinetic studies reveal that LiCl-free LDA requires dimer dissociation via high-energy transition states, leading to slower reaction rates. Optimizing LiCl:LDA ratios (e.g., 1:1) enhances yields in THF at -78°C .

Advanced: What strategies mitigate competing side reactions during isocyanate group introduction?

Isocyanate formation is prone to hydrolysis or oligomerization. Methodological solutions include:

  • Anhydrous Conditions : Rigorous drying of solvents and reagents (e.g., molecular sieves).
  • Low-Temperature Phosgenation : Gradual addition of triphosgene at 0°C minimizes exothermic side reactions.
  • In Situ Monitoring : FTIR tracks -NCO group formation in real time .
  • Protective Groups : Temporarily masking reactive sites (e.g., silyl ethers) during earlier synthetic steps .

Advanced: How does the electronic effect of the chloro substituent influence regioselectivity in cross-coupling reactions?

The chlorine atom exerts a strong electron-withdrawing effect, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, this regioselectivity is leveraged to attach aryl/heteroaryl groups to the ethylisocyanate side chain. Computational studies (DFT) show that the chloro group lowers the LUMO energy at the meta site, facilitating oxidative addition with palladium catalysts .

Basic: What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of toxic isocyanate vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and respirators with organic vapor cartridges.
  • Storage : Under inert gas (N2_2 or Ar) at -20°C to prevent moisture-induced degradation .
  • Spill Management : Neutralize with dry sand or specialized isocyanate scavengers (e.g., tertiary amines).

Advanced: How can chiral derivatives of this compound be synthesized for pharmaceutical applications?

Chiral resolution involves:

  • Enzymatic Catalysis : Lipases or esterases induce enantioselective hydrolysis of intermediates.
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric alkylation.
  • HPLC with Chiral Columns : Polysaccharide-based columns (e.g., Chiralpak AD-H) achieve >99% ee, as demonstrated in analogous sulfoxide syntheses .

Advanced: How do solvent polarity and temperature affect the stability of the isocyanate group in solution?

Polar aprotic solvents (e.g., DMF, THF) stabilize the isocyanate via dipole interactions. Elevated temperatures (>40°C) accelerate degradation, with half-life reduced by 50% in DMF at 50°C compared to 25°C. Kinetic studies recommend storage at ≤-20°C in anhydrous THF for long-term stability .

Basic: What are the primary applications of this compound in organic synthesis?

  • Agrochemical Intermediates : Used to synthesize fungicides (e.g., analogues of dichlorodiphenyl ethers) .
  • Polymer Chemistry : Serves as a monomer for polyurethane coatings with enhanced chlorine resistance.
  • Pharmaceutical Building Blocks : Incorporates into kinase inhibitors via urea linkages .

Advanced: How can contradictions in reported reaction yields be resolved during scale-up?

Yield discrepancies often arise from incomplete mixing or heat transfer inefficiencies. Design of Experiments (DoE) identifies critical factors:

  • DOE Parameters : Stirring rate, reagent addition time, and cooling efficiency.
  • In-Line Analytics : PAT tools (e.g., ReactIR) monitor reaction progression dynamically.
  • Statistical Modeling : Response surface methodology (RSM) optimizes conditions for >90% yield at multi-gram scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-(2-isocyanatoethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-(2-isocyanatoethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.